molecular formula C7H10ClIN2 B8136737 (4-Iodobenzyl)hydrazine hydrochloride

(4-Iodobenzyl)hydrazine hydrochloride

Cat. No.: B8136737
M. Wt: 284.52 g/mol
InChI Key: DHZHHMBSFLXXOP-UHFFFAOYSA-N
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Description

(4-Iodobenzyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H9ClIN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (4-iodobenzyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodobenzyl)hydrazine hydrochloride typically involves the reaction of (4-iodobenzyl) chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is isolated by precipitation with hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Iodobenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form (4-iodobenzyl)amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of azides or nitro compounds.

    Reduction: Formation of (4-iodobenzyl)amine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(4-Iodobenzyl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Iodobenzyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The iodine atom in the benzyl group plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Iodophenyl)hydrazine hydrochloride
  • (4-Fluorobenzyl)hydrazine hydrochloride
  • (4-Bromobenzyl)hydrazine hydrochloride

Uniqueness

(4-Iodobenzyl)hydrazine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The iodine atom enhances the compound’s ability to participate in specific substitution reactions and increases its binding affinity to certain molecular targets.

Properties

IUPAC Name

(4-iodophenyl)methylhydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4,10H,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZHHMBSFLXXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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